甲基}氨基)乙酸酯 CAS No. 313267-11-7](/img/structure/B2824742.png)

甲酸2-({[5-溴-2-(2-溴苯甲酰氨基)苯基](苯基)甲基}氨基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

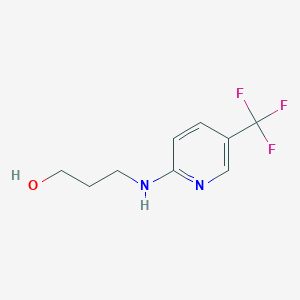

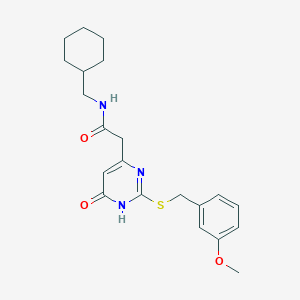

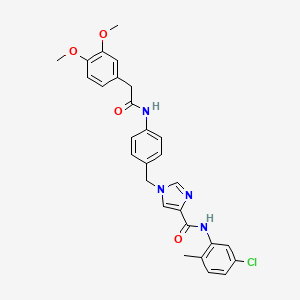

The molecular structure of this compound would be determined by the specific arrangement of its constituent atoms and the bonds between them. It would likely exhibit the aromaticity of the benzene ring, the polarity of the amide and acetate groups, and the unique properties imparted by the bromine atoms .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atoms might be involved in electrophilic aromatic substitution reactions or could be replaced via nucleophilic substitution . The amide group could participate in condensation or hydrolysis reactions, and the ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. These might include its melting and boiling points, its solubility in various solvents, its density, and its spectral properties .科学研究应用

Synthesis of Novel Vicinal Haloethers

Compounds similar to “Methyl 2-({5-bromo-2-(2-bromobenzamido)phenylmethyl}amino)acetate” have been used in the synthesis of novel vicinal haloethers . These compounds have the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .

Difunctionalization of Olefins

These compounds have been used in the difunctionalization of olefins, a strategy for rapidly increasing molecular complexity from abundant and cheap feedstock . This process has been used to convert simple olefins into vicinal haloamine compounds .

Synthesis of β, β-Dicyanostyrene Derivatives

β, β-Dicyanostyrene derivatives are a kind of reaction raw material containing a multifunctional group which can be converted into the skeleton structures in drugs and natural products, via difunctionalization . Compounds similar to “Methyl 2-({5-bromo-2-(2-bromobenzamido)phenylmethyl}amino)acetate” have been used in this process .

Translocator Protein (TSPO) Targeting

Compounds similar to “Methyl 2-({5-bromo-2-(2-bromobenzamido)phenylmethyl}amino)acetate” have been identified as potential TSPO ligands . The high expression of the translocator protein (TSPO) makes it an ideal target for imaging and therapy .

Drug Likeness and Bioactivity Analysis

These compounds follow all the five Lipinski rules and three Jogersen’s rules predicting their drug likeliness . The other important aspects related to TSPO ligands such as blood-brain barrier penetration and better contrast have been predicted through lipophilicity and serum binding .

Atom Transfer Radical Polymerization (ATRP)

“Methyl α-bromophenylacetate”, a compound similar to “Methyl 2-({5-bromo-2-(2-bromobenzamido)phenylmethyl}amino)acetate”, has been used as an initiator during ESR study of atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) .

作用机制

安全和危害

未来方向

Future research on this compound could involve further exploration of its synthesis, its reactivity with other compounds, and its potential applications. This could include its use as a reagent in organic synthesis, its potential biological activity, or its role in the development of new materials .

属性

IUPAC Name |

methyl 2-[[[5-bromo-2-[(2-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Br2N2O3/c1-30-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)27-23(29)17-9-5-6-10-19(17)25/h2-13,22,26H,14H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCSRDXYURFOKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Br2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)

![4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2824665.png)

![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2824670.png)

![Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2824676.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)